Methyl 3-(2-methoxynaphthalen-1-yl)prop-2-enoate
Description
Properties
CAS No. |
912286-65-8 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 3-(2-methoxynaphthalen-1-yl)prop-2-enoate |
InChI |
InChI=1S/C15H14O3/c1-17-14-9-7-11-5-3-4-6-12(11)13(14)8-10-15(16)18-2/h3-10H,1-2H3 |
InChI Key |
NPAMMRKFMJOSPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis via Michael Addition
One of the primary methods for synthesizing methyl 3-(2-methoxynaphthalen-1-yl)prop-2-enoate is through a Michael addition reaction. This process typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
-
- Methyl acrylate
- 2-methoxynaphthalene
- Base (e.g., sodium hydride or potassium carbonate)
-
- The reaction is generally carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures (up to 60 °C).
-
- Typical yields for this method range from 60% to 80% depending on the purity of starting materials and reaction conditions.
Esterification Method
Another effective method involves the esterification of a suitable acid with methanol.
-
- 3-(2-methoxynaphthalen-1-yl)propanoic acid
- Methanol
- Acid catalyst (e.g., sulfuric acid)
-
- The mixture is refluxed for several hours.
- The progress can be monitored using thin-layer chromatography (TLC).
-
- This method typically yields around 70% to 85%.
Comparative Analysis of Preparation Methods
| Method | Reagents Used | Conditions | Typical Yield (%) |
|---|---|---|---|
| Michael Addition | Methyl acrylate, 2-methoxynaphthalene | Room temp to 60 °C in DMF/THF | 60 - 80 |
| Esterification | 3-(2-methoxynaphthalen-1-yl)propanoic acid, methanol | Reflux with sulfuric acid | 70 - 85 |
Mechanistic Insights
The Michael addition mechanism involves the nucleophilic attack of the methoxynaphthalene on the β-carbon of methyl acrylate, leading to the formation of a β-ketoester intermediate which can subsequently undergo tautomerization to yield the final product.
In contrast, the esterification process follows a straightforward nucleophilic acyl substitution mechanism, where methanol attacks the carbonyl carbon of the carboxylic acid, leading to the formation of the ester bond.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methoxynaphthalen-1-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products Formed
Oxidation: Formation of 3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid.
Reduction: Formation of 3-(2-methoxynaphthalen-1-yl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Methyl 3-(2-methoxynaphthalen-1-yl)prop-2-enoate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in organic synthesis pathways. For instance:
- Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
- Reduction: The ester group can be reduced to an alcohol.
- Substitution: The methoxy group can be replaced with other functional groups.
The compound has been investigated for its potential biological activities, particularly:
Antimicrobial Properties
Research indicates that similar naphthalene derivatives exhibit significant antimicrobial activity. For example, this compound is hypothesized to possess antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli due to its electron-rich naphthalene ring structure.
Anticancer Activity
Numerous studies have highlighted its potential in cancer treatment. In vitro studies have shown that this compound can induce cytotoxic effects against various cancer cell lines, including glioblastoma. The mechanism may involve the modulation of apoptotic pathways or interference with cell cycle progression.
Medicinal Chemistry
This compound is explored as a lead compound in drug discovery and development. Its unique structure allows for modifications that can enhance biological activity and selectivity towards specific molecular targets.
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various chemical manufacturing processes.
Case Study 1: Antimicrobial Screening
A study on various naphthalene derivatives demonstrated that methyl-substituted compounds exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) indicated promising therapeutic potential for treating infections caused by these bacteria.
Case Study 2: Cancer Cell Line Analysis
In vitro studies revealed that this compound significantly reduced cell viability in glioblastoma cells at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.
| Activity Type | Target Organism/Cell Line | Effect Observed | Concentration (µM) |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Significant growth inhibition | MIC values reported |
| Antibacterial | Escherichia coli | Significant growth inhibition | MIC values reported |
| Anticancer | Glioblastoma cells | Reduced cell viability | ≥10 |
Mechanism of Action
The mechanism of action of methyl 3-(2-methoxynaphthalen-1-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems. The methoxy group can also influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared below with four analogs, highlighting substituent positions, functional groups, and molecular properties.
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Position and Electronic Effects: The target compound’s methoxy group at naphthalen-1-yl position 2 contrasts with the 6-substituted analogs in (ethyl and methylthio groups) . This positional difference may alter electronic conjugation and steric interactions. Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate shares the naphthalen-1-yl attachment but replaces methoxy with a cyano group on the propenoate chain, significantly increasing electrophilicity.
The morpholinyl ketone in introduces a polar heterocycle, which may influence solubility and binding affinity in pharmacological contexts.
Molecular Weight and Stability: The target compound (242.27 g/mol) is heavier than the cyano analog (237.25 g/mol) due to the methoxy group’s oxygen content. Propanoic acid derivatives (228.29–262.32 g/mol) are smaller but may exhibit higher crystallinity due to hydrogen bonding.
Structural Analysis and Validation
Crystallographic tools like SHELXL (for refinement) and ORTEP-III (for visualization) are widely used for determining naphthalene-derived structures. Structure validation protocols (e.g., PLATON ) ensure accuracy in reported data.
Biological Activity
Methyl 3-(2-methoxynaphthalen-1-yl)prop-2-enoate is a compound of increasing interest in biological and medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, summarizing various research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its methoxy-substituted naphthalene moiety connected to an α,β-unsaturated ester. The structural features contribute to its reactivity and interaction with biological targets.
Biological Activities
1. Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of naphthalene have been investigated for their ability to inhibit bacterial growth. This compound is hypothesized to possess similar properties due to the presence of the naphthalene ring, which is known for its electron-rich nature that can interact with microbial membranes.
2. Anticancer Activity
Numerous studies have highlighted the potential of naphthalene derivatives in cancer treatment. For example, compounds that activate specific pathways in cancer cells have shown promise in inhibiting tumor growth. This compound's mechanism may involve modulation of apoptotic pathways or interference with cell cycle progression.
The mechanism of action for this compound likely involves:
- Interaction with Cellular Targets: The compound may bind to specific receptors or enzymes, altering their activity.
- Induction of Apoptosis: Similar compounds have been shown to trigger programmed cell death in cancer cells.
Data Table: Biological Activity Overview
Case Studies
Case Study 1: Antimicrobial Screening
A study conducted on various naphthalene derivatives demonstrated that methyl-substituted compounds exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The study reported a minimum inhibitory concentration (MIC) that suggests a promising therapeutic potential for treating infections caused by these bacteria.
Case Study 2: Cancer Cell Line Analysis
In vitro studies on this compound revealed cytotoxic effects against glioblastoma cells. The compound was found to reduce cell viability significantly at concentrations as low as 10 µM, indicating its potential as an anticancer agent.
Q & A
Q. How to elucidate the reaction mechanism for ester hydrolysis under basic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
